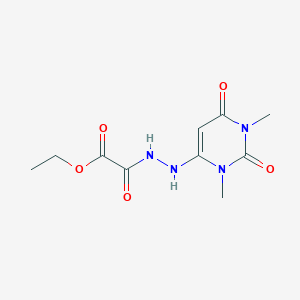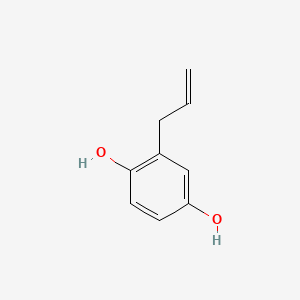
2-Allylhydroquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allylhydroquinone: is an organic compound with the molecular formula C9H10O2 It is a derivative of hydroquinone, where one of the hydrogen atoms in the benzene ring is replaced by an allyl group (CH2=CH-CH2-)
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Allylhydroquinone can be synthesized through several methods:
-
Allylation of Hydroquinone: : This method involves the direct allylation of hydroquinone using allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions.
C6H4(OH)2+CH2=CH-CH2Br→C6H3(OH)2-CH2=CH-CH2+HBr
-
Oxidation of 2-Allylphenol: : Another method involves the oxidation of 2-allylphenol using an oxidizing agent such as potassium permanganate or hydrogen peroxide. This reaction is carried out in an aqueous or organic solvent under controlled temperature conditions.
C6H4(OH)-CH2=CH-CH2+[O]→C6H3(OH)2-CH2=CH-CH2
Industrial Production Methods
Industrial production of this compound typically involves the allylation of hydroquinone due to its simplicity and cost-effectiveness. The process is optimized to achieve high yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Allylhydroquinone undergoes various chemical reactions, including:
-
Oxidation: : It can be oxidized to form quinones, which are important intermediates in organic synthesis.
C6H3(OH)2-CH2=CH-CH2+[O]→C6H3(O)2-CH2=CH-CH2
-
Reduction: : Reduction of this compound can yield hydroquinone derivatives with different substitution patterns.
C6H3(OH)2-CH2=CH-CH2+[H]→C6H3(OH)2-CH2-CH2-CH3
-
Substitution: : The hydroxyl groups in this compound can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Quinones: Formed through oxidation.
Hydroquinone Derivatives: Formed through reduction and substitution reactions.
Scientific Research Applications
2-Allylhydroquinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studies have shown its potential as an antioxidant, which can protect cells from oxidative damage.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of polymers, resins, and dyes due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2-allylhydroquinone involves its ability to donate electrons and neutralize free radicals, making it an effective antioxidant. It interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), preventing cellular damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Hydroquinone: The parent compound, lacking the allyl group.
2-Methylhydroquinone: Similar structure but with a methyl group instead of an allyl group.
2-Ethylhydroquinone: Contains an ethyl group instead of an allyl group.
Uniqueness
2-Allylhydroquinone is unique due to the presence of the allyl group, which enhances its reactivity and potential applications compared to its analogs. The allyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
5721-21-1 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-prop-2-enylbenzene-1,4-diol |
InChI |
InChI=1S/C9H10O2/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6,10-11H,1,3H2 |
InChI Key |
GUAZTQZHLVAYRM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







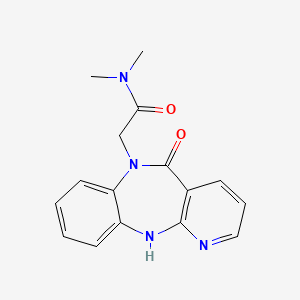
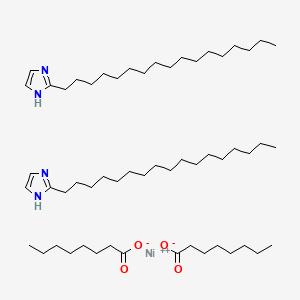

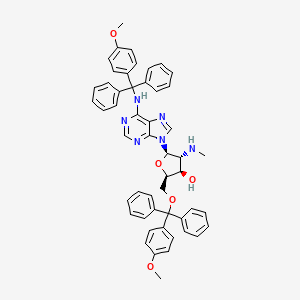
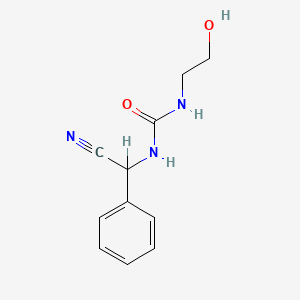
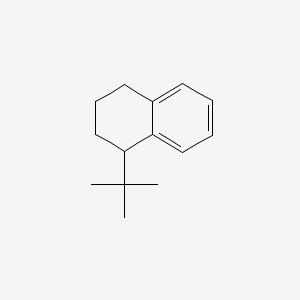
![1-[(3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12805851.png)

